molecular formula C23H25F3N2O3 B2974427 2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE CAS No. 1421492-10-5

2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE

Cat. No.: B2974427
CAS No.: 1421492-10-5
M. Wt: 434.459
InChI Key: JKEJLJOJWSBJOY-UHFFFAOYSA-N
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Description

2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine (CAS 2199016-60-7) is a chemical compound with the molecular formula C24H27F3N2O3 and a molecular weight of 448.48 g/mol . This complex molecule features a piperidine moiety linked to a 5-(trifluoromethyl)pyridine group, a structural motif of significant interest in modern agrochemical and pharmaceutical research . The presence of the trifluoromethyl group on the pyridine ring is a critical feature, as this group is known to profoundly influence a compound's biological activity, metabolic stability, and cell membrane permeability due to its strong electron-withdrawing nature and lipophilicity . Compounds containing the trifluoromethylpyridine (TFMP) scaffold are found in a variety of applications, including use as key intermediates in synthetic chemistry and as active ingredients in crop protection agents . Researchers are exploring such molecules for their potential to interact with specific biological targets. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2O3/c24-23(25,26)18-6-7-20(27-16-18)31-19-8-12-28(13-9-19)21(29)22(10-14-30-15-11-22)17-4-2-1-3-5-17/h1-7,16,19H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEJLJOJWSBJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl oxane carbonyl group, and the attachment of the trifluoromethyl-substituted pyridine ring. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Phenyl Oxane Carbonyl Group: This step may involve the use of reagents such as oxalyl chloride and phenol derivatives under controlled conditions.

    Attachment of Trifluoromethyl-Substituted Pyridine Ring: This can be accomplished through nucleophilic substitution reactions using trifluoromethyl pyridine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-PHENYLOXANE-4-CARBONYL)PIPERIDIN-4-YL]OXY}-5-(TRIFLUOROMETHYL)PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups, such as trifluoromethyl-substituted pyridines, piperidine derivatives, and hybrid heterocyclic systems. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Notable Features References
2-{[1-(4-Phenyloxane-4-carbonyl)piperidin-4-yl]oxy}-5-(trifluoromethyl)pyridine C₂₅H₂₄F₃N₂O₄ Trifluoromethylpyridine, piperidin-4-yloxy, 4-phenyloxane-4-carbonyl Combines rigidity (oxane) with lipophilic trifluoromethyl; potential CNS activity.
Goxalapladib (CAS-412950-27-7) C₄₀H₃₉F₅N₄O₃ Trifluoromethylbiphenyl, piperidine, naphthyridinone Atherosclerosis treatment; targets lipoprotein-associated phospholipase A2.
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine C₁₄H₁₅F₃N₄O Oxadiazole, trifluoromethylphenyl, piperidine Oxadiazole enhances electron deficiency; used in kinase inhibition studies.
2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine C₁₆H₁₁F₆N₄O₂S Bis(trifluoromethyl)pyridine, imidazopyridine, ethylsulfonyl Dual trifluoromethyl groups improve binding affinity; insecticidal applications.
N-[4-Chloro-3-(cyclopropylcarbamoyl)phenyl]-2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide C₁₉H₁₄ClF₈N₄O₂ Trifluoromethylpyrazole, pentafluoroethyl, carboxamide Antiparasitic activity (e.g., acynonapyr analogs).

Key Findings:

Trifluoromethyl Effects : The trifluoromethyl group in the pyridine ring (common across all compounds) enhances metabolic stability and electronegativity, critical for receptor binding .

Piperidine Motifs : Piperidine derivatives, such as in goxalapladib, confer conformational flexibility, enabling interactions with hydrophobic enzyme pockets .

Biological Activity

2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a trifluoromethyl group and a piperidine moiety, suggest possible interactions with various biological targets. This article aims to explore the biological activity of this compound based on available research findings.

  • Molecular Formula: C23H25F3N2O3
  • Molecular Weight: 435.447 g/mol
  • CAS Number: 1421492-10-5
  • IUPAC Name: (4-phenyloxan-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone

The biological activity of 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially increasing its bioavailability and efficacy in modulating biological pathways.

Antimicrobial Properties

Research indicates that compounds similar to 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine exhibit antimicrobial activity. Studies have shown that derivatives of piperidine and pyridine can inhibit bacterial growth and display antifungal properties, suggesting that this compound may also possess similar effects.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, studies on structurally related compounds have shown significant cytotoxicity against breast and lung cancer cells, indicating that 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine may also act as a potential anticancer agent.

Study on PD-L1 Inhibition

A recent study focused on the design and synthesis of inhibitors targeting PD-L1 (Programmed Death-Ligand 1), a crucial player in immune checkpoint pathways. Although this study did not directly evaluate 2-{[1-(4-Phenyloxane-4-carbonyl)Piperidin-4-yl]Oxy}-5-(Trifluoromethyl)pyridine, it highlighted the importance of similar structures in disrupting PD-L1 interactions, which could be relevant for future investigations into this compound's biological activity .

Data Tables

Property Value
Molecular FormulaC23H25F3N2O3
Molecular Weight435.447 g/mol
CAS Number1421492-10-5
IUPAC Name(4-phenyloxan-4-yl)-...
Antimicrobial ActivityPotentially active
Anticancer ActivityPromising results in vitro

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